

An In-depth Technical Guide to Butyl Isocyanate

(CAS Number: 111-36-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isocyanate*

Cat. No.: B149574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **butyl isocyanate** (CAS No. 111-36-4), a versatile chemical intermediate with significant applications in the pharmaceutical, agricultural, and polymer industries. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and its metabolic and toxicological profile.

Chemical and Physical Properties

Butyl isocyanate is a colorless liquid with a pungent odor.^{[1][2]} It is a highly flammable and reactive compound. The key physicochemical properties of **butyl isocyanate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C_5H_9NO	[2]
Molecular Weight	99.13 g/mol	[2]
CAS Number	111-36-4	[2]
Appearance	Colorless liquid	[1] [2]
Odor	Pungent	[1] [2]
Boiling Point	115 °C	[1]
Melting Point	< -70 °C	[3]
Density	0.88 g/mL at 25 °C	[1]
Vapor Pressure	10.6 mmHg at 20 °C	
Vapor Density	3.0 (Air = 1)	[1]
Flash Point	11 °C (51.8 °F) - closed cup	
Refractive Index (n^{20}/D)	1.406	[1]
Solubility	Reacts with water	[4] [5]

Spectroscopic Data

The structural identification of **butyl isocyanate** is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

Technique	Data	Reference(s)
¹ H NMR	Data available, but specific shifts and multiplicities require access to spectral databases.	[1]
¹³ C NMR	Data available, but specific chemical shifts require access to spectral databases.	[6]
Infrared (IR) Spectroscopy	Characteristic strong asymmetric stretching vibration for the N=C=O group around 2270 cm ⁻¹ .	[7][8]
Mass Spectrometry (MS)	Mass spectrum data is available through the NIST WebBook.	[9]

Applications in Synthesis

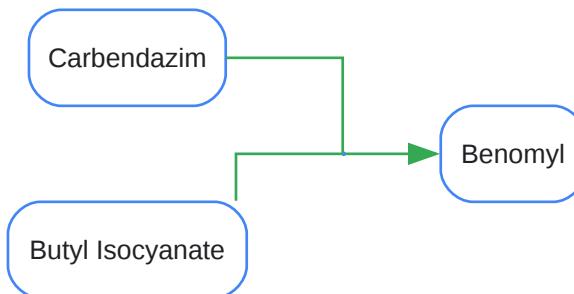
Butyl isocyanate is a key reagent in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, carbamate and urea-based insecticides and fungicides, and sulfonylurea antidiabetic drugs.[5][10]

Synthesis of Sulfonylurea Derivatives

Sulfonylureas are a class of compounds widely used as antidiabetic agents. The synthesis typically involves the reaction of an aryl sulfonamide with an isocyanate.

Experimental Protocol: General Synthesis of Sulfonylureas

The following is a general procedure for the synthesis of sulfonylurea derivatives using an isocyanate like **butyl isocyanate**:


- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the desired aryl sulfonamide in a suitable dry solvent (e.g., acetone).
- **Addition of Base:** Add anhydrous potassium carbonate to the solution to act as a base.

- Addition of Isocyanate: Slowly add **butyl isocyanate** to the stirred suspension at room temperature.
- Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC).
- Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
- Purification: The resulting crude sulfonylurea can be purified by recrystallization from an appropriate solvent system.[11][12]

Role in the Synthesis of Benomyl

Butyl isocyanate is a crucial reactant in the synthesis of the fungicide benomyl. The process involves the reaction of carbendazim with **butyl isocyanate**.

Reaction Scheme:

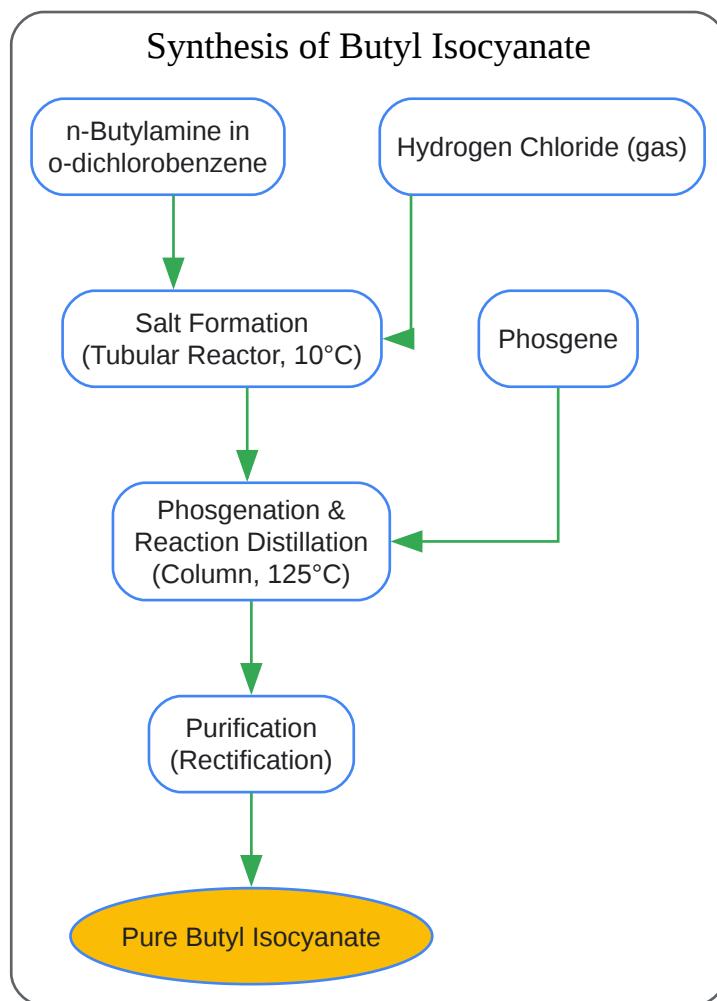
[Click to download full resolution via product page](#)

Caption: Synthesis of Benomyl from Carbendazim and **Butyl Isocyanate**.

Experimental Protocols

Synthesis of Butyl Isocyanate

A common laboratory and industrial method for the synthesis of **butyl isocyanate** involves the reaction of n-butylamine with phosgene in an inert solvent.


Materials:

- n-butylamine
- Phosgene
- Inert solvent (e.g., o-dichlorobenzene or xylene)
- Hydrogen chloride (gas)
- Nitrogen (gas)

Procedure:

- Salt Formation: Prepare a solution of n-butylamine in o-dichlorobenzene. This solution is reacted with gaseous hydrogen chloride in a tubular reactor at a controlled temperature (e.g., 10 °C) to form the n-butylamine hydrochloride salt.
- Phosgenation: The resulting solution is heated (e.g., to 55 °C) and fed into a reaction distillation column. Phosgene is introduced at the bottom of the column. The reaction temperature is maintained at a higher level (e.g., 125 °C).
- Reaction and Distillation: The reaction and distillation occur continuously. **Butyl isocyanate**, being the more volatile product, is distilled off and collected from the top of the column.
- Purification: The collected distillate is further purified by rectification to yield high-purity **butyl isocyanate**.
- Solvent Recovery: The solvent containing by-products is treated separately to recover the solvent for reuse.^[7]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **butyl isocyanate**.

Safety and Handling

Butyl isocyanate is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled or ingested, and can cause severe skin and eye irritation.[5]

Personal Protective Equipment (PPE):

- Respiratory Protection: Use a full-facepiece supplied-air respirator in a positive-pressure mode, especially where overexposure is possible.
- Hand Protection: Wear protective gloves (e.g., butyl rubber, neoprene).

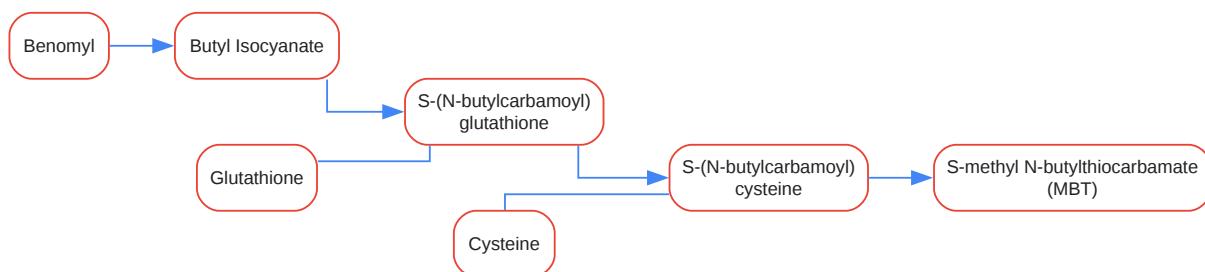
- Eye Protection: Chemical safety goggles and a face shield are mandatory.
- Skin and Body Protection: Wear a lab coat or disposable coveralls made of a resistant material.

Handling and Storage:

- Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen).
- Ground and bond containers and receiving equipment to prevent static discharge.
- Use only non-sparking tools.
- Incompatible with water, strong oxidizing agents, strong acids and bases, alcohols, and amines.^[5]

Emergency Procedures:

- Inhalation: Move the person to fresh air. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
- Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material and collect it in a designated hazardous waste container.


Metabolism and Toxicology

The primary toxicological concern with isocyanates, including **butyl isocyanate**, is respiratory sensitization, which can lead to occupational asthma.^[13]

Metabolism:

Butyl isocyanate is a known breakdown product of the fungicide benomyl. In biological systems, reactive isocyanates can react with molecules containing amino, alcohol, or sulfhydryl groups. One of the key metabolic pathways involves conjugation with glutathione, followed by further processing to cysteine conjugates.[2]

Metabolic Pathway:

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of benomyl to **butyl isocyanate** and subsequent conjugation.

Mechanism of Toxicity:

The toxicity of **butyl isocyanate** is primarily attributed to its high reactivity, which leads to irritation of mucous membranes, particularly in the respiratory tract.[13] Inhalation can cause coughing, wheezing, and shortness of breath.[5] The reactivity of the isocyanate group with biological macromolecules is a key factor in its toxic effects. No specific studies detailing a mechanism of toxicity beyond irritation and sensitization were found.[13] **Butyl isocyanate** has been shown to inhibit yeast respiration.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 2. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl isocyanide | C5H9N | CID 76008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. Butyl isocyanate(111-36-4) 13C NMR spectrum [chemicalbook.com]
- 7. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Butane, 1-isocyanato- [webbook.nist.gov]
- 10. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 13. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butyl Isocyanate (CAS Number: 111-36-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149574#butyl-isocyanate-cas-number-111-36-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com